Reactive Yellow 105
CAS No.: 176023-34-0
Cat. No.: VC0222070
Molecular Formula: C11H16O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176023-34-0 |
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Molecular Formula | C11H16O |
Molecular Weight | 0 |
Introduction
Definition and Chemical Identity
Reactive Yellow 105 (CAS No. 176023-34-0) is a synthetic organic compound classified as a reactive azo dye characterized by its brilliant yellow coloration . It belongs to the broader family of reactive dyes that form covalent bonds with fiber substrates during the dyeing process, resulting in superior color permanence and wash resistance . The compound is commercially known by several trade names including Sunfix Yellow HE 4G, Reactron Yellow HE 4G, and REACTIVE YELLOW 105, CINO. YELLOW 105 .
Chemical Structure and Properties
The molecular structure of Reactive Yellow 105 features complex organic chemistry involving azo compounds and triazine derivatives. The dye contains reactive groups that enable it to form strong covalent bonds with various fiber types . While the complete molecular formula has been reported as C50H32Cl2N18Na6O20S6, this should be verified through additional analytical characterization .
Reactive Yellow 105 is classified as a high-energy reactive dye, making it particularly suitable for high-temperature exhaust dyeing processes where it demonstrates excellent performance characteristics . Its chemical structure contributes to its brilliant yellow color and strong binding properties with various fiber materials.
Synthesis and Manufacturing Methods
The production of Reactive Yellow 105 involves a multi-step synthetic pathway that requires precise control of reaction conditions. The manufacturing process generally follows these key steps:
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Condensation of 2,4-diaminobenzenesulfonic acid with 2,4,6-trichloro-1,3,5-triazine to form a chlorinated intermediate compound .
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Coupling with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone to form an azo compound .
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Final condensation with 1,2-bis(4-amino-2-sulfophenyl)ethene in a 2:1 molar ratio .
Patent literature provides further insights into potential synthesis routes, often involving the diazotization of aminobenzene derivatives under controlled pH (1-7) and temperature (0-30°C) conditions, followed by coupling reactions and condensation steps with triazine compounds . For example, the preparation may involve:
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Dissolving aminobenzene derivatives in water with hydrochloric acid.
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Adding sodium nitrite solution under controlled temperature (0-5°C).
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Performing coupling reactions with appropriate compounds.
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Conducting condensation reactions with trichloro-s-triazine under specific pH and temperature conditions .
Industrial Applications and Performance
Textile Dyeing Applications
Reactive Yellow 105 finds extensive use in the textile industry for dyeing various fiber types:
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Blended fibers including polyester/cotton (T/C), polyester/viscose (T/V), nylon/cotton (N/C), and nylon/viscose (N/V) .
The dye is typically applied at a concentration of approximately 2% on weight of fiber (OWF) and is commercially available with a specification of 150%, indicating its high color strength .
Performance Characteristics
Reactive Yellow 105 demonstrates exceptional performance characteristics that make it valuable for industrial applications. These properties are summarized in the following table:
Standard | Light Fastness | Oxygen bleaching | Perspiration Fastness | Soaping |
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Fading | 5 | 5 | 5 | 5 |
Stain | 5 | 5 | 5 | 5 |
Values based on ISO standards, with 5 representing excellent performance .
These ratings indicate superior resistance to fading and staining under various conditions, including exposure to light, oxygen bleaching, perspiration, and soaping processes . The dye's excellent performance across these parameters contributes to its commercial value in applications requiring high color permanence.
Environmental Impact and Degradation Studies
Photocatalytic Degradation with TiO2 Nanoparticles
Research has investigated the environmental implications of Reactive Yellow 105 and potential remediation methods. One significant study examined the photodegradation of Reactive Yellow 105 using titanium dioxide (TiO2) nanoparticles under ultraviolet (UV) light irradiation . The TiO2 catalyst was prepared via sol-gel process and characterized using various analytical techniques including:
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Powder X-ray diffraction (XRD)
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Scanning electron microscopy (SEM)
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Energy Dispersive X-ray analysis (EDAX)
This approach offers a potential method for treating textile effluents containing Reactive Yellow 105, addressing environmental concerns associated with textile dye discharge .
Hybrid Membrane Degradation Systems
Another significant environmental study investigated the degradation of Reactive Yellow 105 using cellulose acetate-polystyrene (CA-PS) membranes with and without zinc oxide (ZnO) impregnation . This research yielded several important findings:
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The ZnO-impregnated CA-PS membrane demonstrated approximately 85% water flux recovery, indicating excellent regeneration properties .
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Blending ZnO nanoparticles with the CA-PS matrix decreased membrane fouling while increasing permeation quality .
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The modified membrane achieved greater than 90% photocatalytic degradation efficiency for Reactive Yellow 105 .
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Reusability studies showed no significant decrease in degradation efficiency through four usage cycles .
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The degradation process followed Langmuir-Hinshelwood kinetics and exhibited pseudo-first-order behavior with a regression coefficient of 0.99 .
These findings suggest promising approaches for treating wastewater containing Reactive Yellow 105, with potential applications in reducing the environmental footprint of textile dyeing operations .
Comparative Analysis with Other Reactive Dyes
Reactive Yellow 105 belongs to a family of reactive dyes that includes similar compounds such as C.I. Reactive Yellow 107, C.I. Reactive Yellow 145, and C.I. Reactive Yellow 176 . While these share similar applications in textile dyeing, each has distinct properties and performance characteristics.
Traditional yellow dyes are typically single-component formulations, whereas newer compositions may combine different reactive components to achieve improved properties . Research has focused on developing reactive yellow dye compositions that enhance build-up, wash-off, and wash fastness compared to conventional formulations .
The following table provides a comparative overview of Reactive Yellow 105 with other similar compounds:
Characteristic | Reactive Yellow 105 | Other Reactive Yellow Dyes |
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Application Method | High temperature exhaust dyeing | Varies by specific compound |
Color Intensity | Brilliant yellow | Varies from light to deep yellow |
Fiber Compatibility | Excellent for blended fibers | Often more limited compatibility |
Performance Ratings | Excellent across multiple parameters | Variable performance |
Environmental Degradability | Demonstrated through photocatalytic methods | Varies by compound structure |
This comparative analysis highlights the distinctive properties of Reactive Yellow 105 that make it valuable for specific textile dyeing applications requiring excellent colorfastness and compatibility with blended fibers .
Current Research Trends and Developments
Recent research on Reactive Yellow 105 has primarily focused on environmental aspects, particularly the development of effective degradation methods for treating textile effluents containing this dye. Key research directions include:
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Development of novel photocatalytic systems using metal oxide nanoparticles .
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Investigation of hybrid membrane technologies for dye removal and degradation .
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Kinetic studies to understand degradation mechanisms and optimize treatment processes .
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Assessment of reusability and efficiency of degradation systems over multiple cycles .
These research efforts reflect growing concerns about the environmental impact of textile dyes and the need for sustainable approaches to textile effluent treatment. The work on CA-PS-ZnO membranes, in particular, represents an innovative approach with potential practical applications in industrial settings .
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